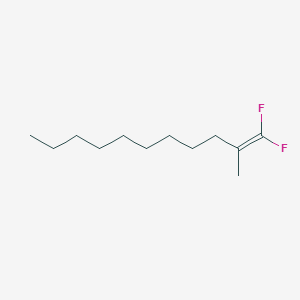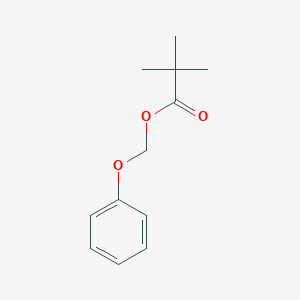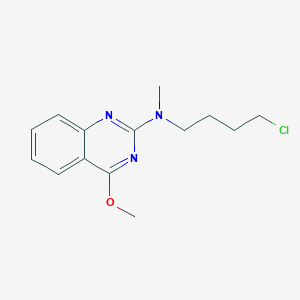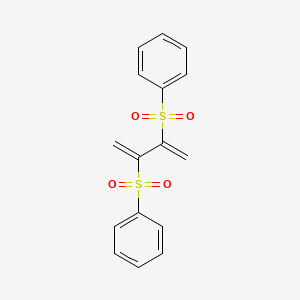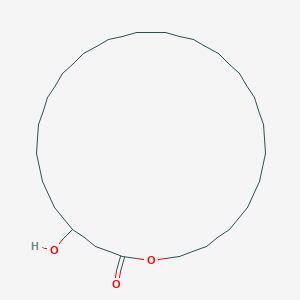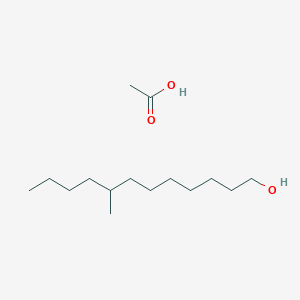
Acetic acid;8-methyldodecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;8-methyldodecan-1-ol is a chemical compound that combines the properties of acetic acid and 8-methyldodecan-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell. It is widely used in the food industry as vinegar. 8-methyldodecan-1-ol is a fatty alcohol derived from natural sources like coconut oil. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-methyldodecan-1-ol typically involves the esterification reaction between acetic acid and 8-methyldodecan-1-ol. This reaction is catalyzed by a mineral acid such as sulfuric acid and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:
CH3COOH+C13H28O→CH3COOC13H27+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;8-methyldodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products
Oxidation: 8-methyldodecanoic acid.
Reduction: 8-methyldodecan-1-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;8-methyldodecan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its use in drug delivery systems.
Industry: Used in the production of surfactants, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of acetic acid;8-methyldodecan-1-ol involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased membrane permeability. This action is particularly useful in its antimicrobial properties, where it can cause cell lysis in bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;8-methyldecan-1-ol: Similar structure but with a shorter carbon chain.
Acetic acid;1-dodecanol: Similar structure but without the methyl group on the carbon chain.
Uniqueness
Acetic acid;8-methyldodecan-1-ol is unique due to the presence of the methyl group on the carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
83375-83-1 |
|---|---|
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
acetic acid;8-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-4-10-13(2)11-8-6-5-7-9-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
NZGHCEAXIRMHDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
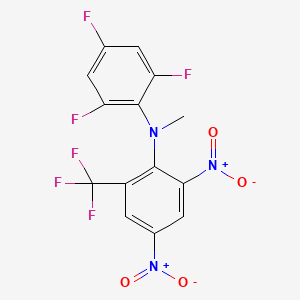
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
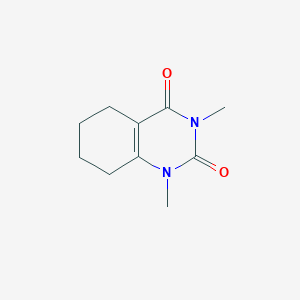
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
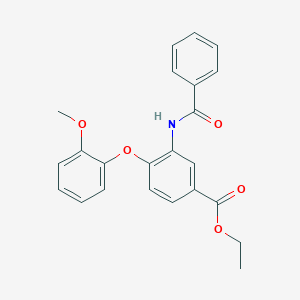
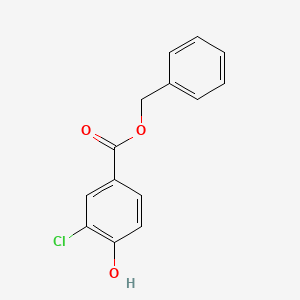
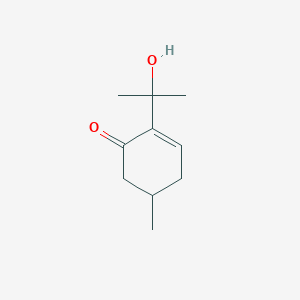
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
